molecular formula C17H17FN2O3 B2706450 N1-(4-fluorobenzyl)-N2-(2-methoxy-5-methylphenyl)oxalamide CAS No. 899748-58-4

N1-(4-fluorobenzyl)-N2-(2-methoxy-5-methylphenyl)oxalamide

Cat. No.: B2706450
CAS No.: 899748-58-4
M. Wt: 316.332
InChI Key: SEKOWVZBBXADAC-UHFFFAOYSA-N
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Description

N1-(4-Fluorobenzyl)-N2-(2-methoxy-5-methylphenyl)oxalamide is a synthetic oxalamide derivative characterized by two distinct aromatic substituents: a 4-fluorobenzyl group at the N1 position and a 2-methoxy-5-methylphenyl group at the N2 position. Oxalamides are a class of compounds with diverse biological activities, including antiviral, anticancer, and enzyme inhibitory properties. The fluorine atom in the benzyl group may enhance metabolic stability and binding affinity due to its electronegativity and small size, while the methoxy and methyl groups on the phenyl ring could influence lipophilicity and steric interactions in biological systems .

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-N'-(2-methoxy-5-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O3/c1-11-3-8-15(23-2)14(9-11)20-17(22)16(21)19-10-12-4-6-13(18)7-5-12/h3-9H,10H2,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEKOWVZBBXADAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-fluorobenzyl)-N2-(2-methoxy-5-methylphenyl)oxalamide typically involves the reaction of 4-fluorobenzylamine with 2-methoxy-5-methylphenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the mixture is stirred at room temperature for several hours. The resulting product is then purified using column chromatography to obtain the desired compound in high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using larger reaction vessels. Continuous flow reactors may also be employed to enhance the efficiency and yield of the synthesis process. The use of automated purification systems can further streamline the production process, ensuring consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N1-(4-fluorobenzyl)-N2-(2-methoxy-5-methylphenyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogen atoms replacing the original functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the fluorine atom.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N1-(4-fluorobenzyl)-N2-(2-methoxy-5-methylphenyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity or modulating its function. Alternatively, it may interact with cellular receptors, triggering a cascade of biochemical events that lead to its observed effects. The exact molecular pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Derivatives

The structural and functional properties of N1-(4-fluorobenzyl)-N2-(2-methoxy-5-methylphenyl)oxalamide can be contextualized by comparing it to analogous compounds reported in the literature. Below is a detailed analysis:

Table 1: Structural and Functional Comparison of Selected Oxalamides

Compound Name / ID Substituents (N1/N2) Molecular Formula Key Features Biological Activity / Safety Data Reference
Target Compound N1: 4-Fluorobenzyl
N2: 2-Methoxy-5-methylphenyl
C₂₃H₂₂FN₂O₃ High lipophilicity (predicted pKa ~10.59); fluorinated group enhances stability. Not directly studied; inferred from analogs. N/A
N1-(4-Methoxyphenethyl)-N2-(2-methoxyphenyl)oxalamide (17) N1: 4-Methoxyphenethyl
N2: 2-Methoxyphenyl
C₁₉H₂₂N₂O₄ Moderate yield (35%); methoxy groups improve solubility. Antiviral (HIV entry inhibition inferred).
N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (No. 1768) N1: 2,4-Dimethoxybenzyl
N2: Pyridinylethyl
C₂₃H₂₆N₃O₄ Rapid metabolism in rat hepatocytes; no amide hydrolysis observed. Safe (NOEL = 100 mg/kg body weight/day).
N1-(4-Chlorophenyl)-N2-(thiazolyl-pyrrolidinyl)oxalamide (13–15) N1: 4-Chlorophenyl
N2: Thiazolyl-pyrrolidine
C₁₈–₂₁H₂₀–₂₃ClN₃–₄O₂S Low-moderate yields (36–53%); thiazole enhances antiviral activity. HIV entry inhibitors (IC₅₀ < 1 μM).
N1-Benzyl-N2-(5-methyl-2-biphenylyl)oxalamide N1: Benzyl
N2: 5-Methylbiphenyl
C₂₂H₂₀N₂O₂ High density (1.199 g/cm³); storage at 2–8°C. Not reported; structural analog for drug design.

Key Comparative Insights

Substituent Effects on Bioactivity: The 4-fluorobenzyl group in the target compound contrasts with 4-methoxyphenethyl in Compound 17 and 2,4-dimethoxybenzyl in No. 1768 . Fluorine’s electron-withdrawing nature may improve resistance to oxidative metabolism compared to methoxy groups, which are prone to demethylation.

The target compound’s fluorine substituent may further slow degradation, as seen in fluorinated analogs like 1c (), which show intact trifluoromethyl groups in metabolic studies .

Synthetic Feasibility :

  • Yields for oxalamides vary widely (e.g., 35% for Compound 17 vs. 86% for Compound 10 ). The target compound’s synthesis would require optimization to balance steric hindrance from its substituents.

Biological Activity

N1-(4-fluorobenzyl)-N2-(2-methoxy-5-methylphenyl)oxalamide is a synthetic organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

The compound features a unique structure characterized by a fluorobenzyl group and a methoxy-methylphenyl group linked through an oxalamide backbone. The presence of the fluorine atom is significant as it can enhance the compound's lipophilicity and stability, potentially affecting its biological activity.

This compound interacts with various biological targets, primarily enzymes and receptors. The exact mechanism involves:

  • Enzyme Inhibition : The compound may bind to the active sites of specific enzymes, inhibiting their activity. This interaction can disrupt metabolic pathways, leading to various biological effects.
  • Receptor Modulation : It may also interact with cellular receptors, triggering signaling cascades that influence cellular functions.

Antitumor Activity

Recent studies have explored the antitumor properties of related oxalamide compounds. For instance, compounds similar to this compound were tested against various cancer cell lines, including:

  • MCF-7 (breast cancer)
  • T47D (breast cancer)
  • K562 (leukemia)

These studies utilized cell viability assays such as MTT to evaluate the cytotoxic effects. While specific data on this compound is limited, related compounds exhibited significant growth inhibition with IC50 values ranging from 1.42 μM to 2.92 μM against T47D cells .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally related compounds:

Compound NameStructural DifferenceBiological Activity
N1-(4-chlorobenzyl)-N2-(2-methoxy-5-methylphenyl)oxalamideChlorine instead of fluorineSimilar potential but varies in potency
N1-(4-bromobenzyl)-N2-(2-methoxy-5-methylphenyl)oxalamideBromine instead of fluorinePotentially lower lipophilicity
N1-(4-methylbenzyl)-N2-(2-methoxy-5-methylphenyl)oxalamideMethyl group instead of fluorineReduced stability and reactivity

The fluorine atom in this compound is believed to enhance both its chemical reactivity and biological activity compared to its halogen-substituted analogs.

Case Studies and Research Findings

A variety of studies have focused on the synthesis and biological evaluation of oxalamides. For instance, research has demonstrated that modifications in the oxalamide structure can lead to varying degrees of biological activity, particularly in cancer treatment contexts. These findings underscore the importance of structural optimization in developing effective therapeutic agents.

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